2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl alcohol
Overview
Description
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl alcohol is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and a trifluoromethyl group attached to a benzyl alcohol structure. This compound is of interest due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atoms and the trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl alcohol typically involves the reduction of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde. One common method is the use of sodium borohydride (NaBH4) as a reducing agent in an appropriate solvent such as ethanol or methanol. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of solvent and reducing agent may vary based on cost, availability, and environmental considerations. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms and the trifluoromethyl group can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde or 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic acid.
Reduction: 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)toluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl alcohol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the study of fluorine chemistry.
Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of fluorine atoms.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism by which 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl alcohol exerts its effects is primarily related to the electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group. These groups can influence the reactivity and stability of the compound, as well as its interactions with biological targets. The molecular targets and pathways involved may include enzymes and receptors that are sensitive to changes in electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic acid
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)toluene
Uniqueness
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl alcohol is unique due to the presence of both an alcohol group and multiple fluorine atoms, which impart distinct chemical and physical properties
Properties
IUPAC Name |
[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7O/c9-4-2(1-16)5(10)7(12)3(6(4)11)8(13,14)15/h16H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFIWPBZNWQFHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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